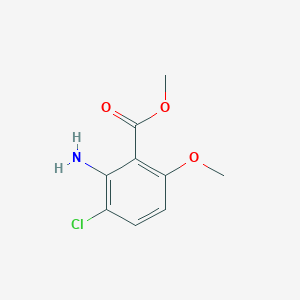

Methyl 2-amino-3-chloro-6-methoxybenzoate

Description

Methyl 2-amino-3-chloro-6-methoxybenzoate (CAS: 63843-39-0) is a substituted benzoate ester characterized by a methyl ester group, an amino (-NH₂) group at position 2, a chlorine atom at position 3, and a methoxy (-OCH₃) group at position 6. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features—halogen, amino, and methoxy substituents—enable diverse reactivity, making it valuable for constructing complex molecules via nucleophilic substitution, coupling reactions, or as a directing group in electrophilic aromatic substitution .

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

methyl 2-amino-3-chloro-6-methoxybenzoate |

InChI |

InChI=1S/C9H10ClNO3/c1-13-6-4-3-5(10)8(11)7(6)9(12)14-2/h3-4H,11H2,1-2H3 |

InChI Key |

SRDIUXVITZCKHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-chloro-6-methoxybenzoate typically involves the esterification of 2-amino-3-chloro-6-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-chloro-6-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The nitro derivatives can be reduced back to the amino group.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are employed.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Major Products

Substitution: Products include various substituted benzoates depending on the nucleophile used.

Oxidation: Products include nitrobenzoates.

Reduction: Products include aminobenzoates.

Scientific Research Applications

Methyl 2-amino-3-chloro-6-methoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-chloro-6-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzoate ester core but differing in substituent positions, halogen type, or ester groups. Key distinctions in molecular properties, reactivity, and applications are highlighted.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position and Reactivity: The 2-amino-3-chloro-6-methoxy substitution in the target compound creates a meta-directing effect, favoring electrophilic substitution at position 4 or 5. In contrast, 6-amino-2-bromo-3-methoxy derivatives (e.g., CAS 1340366-76-8) exhibit ortho/para-directing behavior due to the amino group at position 6 . Halogen Type: Chlorine (Cl) in the target compound offers moderate leaving-group ability, while bromine (Br) in analogs (e.g., CAS 681247-48-3) enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Ester Group Influence :

- Methyl esters (e.g., target compound) generally exhibit higher hydrolytic stability compared to ethyl esters (e.g., CAS 1183546-09-9), which may degrade faster under basic conditions .

Applications :

- The target compound’s 3-chloro substituent is critical in synthesizing β-lactam antibiotics, where Cl acts as a leaving group during ring closure.

- Bromo-substituted analogs (e.g., CAS 1340366-76-8) are preferred in palladium-catalyzed couplings for constructing biaryl structures in kinase inhibitors .

Research Implications and Limitations

- Synthetic Challenges : The steric hindrance from the 3-chloro and 6-methoxy groups in the target compound complicates regioselective functionalization.

- Data Gaps: Limited studies compare the pharmacokinetic profiles of these analogs. Further research is needed to correlate substituent patterns with bioavailability .

Biological Activity

Methyl 2-amino-3-chloro-6-methoxybenzoate (also known as methyl 2-amino-3-chloro-4-methoxybenzoate) is an organic compound with significant potential in biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClNO3

- Molecular Weight : 215.63 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the esterification of 2-amino-3-chloro-6-methoxybenzoic acid with methanol, often using sulfuric acid as a catalyst under reflux conditions. This method ensures a high yield and purity of the final product, which can also be produced via continuous flow processes in industrial settings to enhance efficiency.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may modulate enzyme activity through hydrogen bonding and electrostatic interactions facilitated by its amino group.

- Membrane Permeability : The presence of chloro and methoxy groups influences the compound's lipophilicity, enhancing its ability to cross cellular membranes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways, particularly through the modulation of cytokine production.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study conducted on various derivatives of methyl 2-amino compounds demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound's structure was optimized to enhance its efficacy, leading to a notable reduction in bacterial viability at low concentrations.

Case Study: Anti-inflammatory Mechanism

In vitro experiments showed that this compound could suppress the secretion of pro-inflammatory cytokines such as IL-1β and IL-6 in human cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.

Q & A

Q. What advanced techniques detect trace degradation products during long-term stability studies?

- Methodological Answer : Use UPLC-QTOF-MS with in-source fragmentation to identify low-abundance degradants. Accelerate stability testing under forced conditions (e.g., 40°C/75% RH) and correlate degradation pathways with Arrhenius modeling .

Methodological Tables

Table 1 : Key Crystallographic Parameters for Hydrogen-Bond Analysis (Hypothetical Data)

Table 2 : Comparison of Purification Techniques

| Method | Purity (%) | Yield (%) | Key Limitations |

|---|---|---|---|

| Recrystallization | 99.5 | 65 | Limited solubility in cold |

| Column Chromatography | 98.8 | 80 | Time-consuming, solvent use |

| Based on analogous benzoate systems . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.